![molecular formula C7H10F2O4 B2476514 4,4-Difluoro-2-methoxycarbonylpentanoic acid CAS No. 2248375-78-0](/img/structure/B2476514.png)
4,4-Difluoro-2-methoxycarbonylpentanoic acid
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Overview
Description
4,4-Difluoro-2-methoxycarbonylpentanoic acid (DFMP) is a synthetic compound that belongs to the class of alpha-amino acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
4,4-Difluoro-2-methoxycarbonylpentanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including MCF-7, HepG2, and A549. 4,4-Difluoro-2-methoxycarbonylpentanoic acid has also been found to inhibit the growth of bacteria, such as Escherichia coli and Staphylococcus aureus. In addition, 4,4-Difluoro-2-methoxycarbonylpentanoic acid has been studied for its potential use as a building block in the synthesis of materials with optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methoxycarbonylpentanoic acid is not well understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. 4,4-Difluoro-2-methoxycarbonylpentanoic acid has been found to inhibit the activity of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
4,4-Difluoro-2-methoxycarbonylpentanoic acid has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 4,4-Difluoro-2-methoxycarbonylpentanoic acid has also been found to decrease the levels of reactive oxygen species, which are known to cause cellular damage. In addition, 4,4-Difluoro-2-methoxycarbonylpentanoic acid has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
4,4-Difluoro-2-methoxycarbonylpentanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4,4-Difluoro-2-methoxycarbonylpentanoic acid also exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, 4,4-Difluoro-2-methoxycarbonylpentanoic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, 4,4-Difluoro-2-methoxycarbonylpentanoic acid has not been extensively studied in vivo, which limits its potential applications in animal studies.
Future Directions
There are several future directions for research on 4,4-Difluoro-2-methoxycarbonylpentanoic acid. One potential direction is to study its potential use as an antitumor agent in vivo. Another direction is to study its potential use as a building block in the synthesis of materials with optical and electronic properties. Additionally, more research is needed to understand the mechanism of action of 4,4-Difluoro-2-methoxycarbonylpentanoic acid and its potential applications in various biological processes.
Synthesis Methods
The synthesis of 4,4-Difluoro-2-methoxycarbonylpentanoic acid involves a multi-step process that starts with the protection of the carboxylic acid group of valeric acid using methoxymethyl chloride. The next step involves the introduction of a difluoromethyl group using difluoromethyltriphenylphosphonium bromide. The final step involves the removal of the methoxymethyl protecting group using hydrochloric acid. The yield of 4,4-Difluoro-2-methoxycarbonylpentanoic acid obtained through this method is around 70%.
properties
IUPAC Name |
4,4-difluoro-2-methoxycarbonylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-7(8,9)3-4(5(10)11)6(12)13-2/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRWYQNJDIPPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-methoxycarbonylpentanoic acid |
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